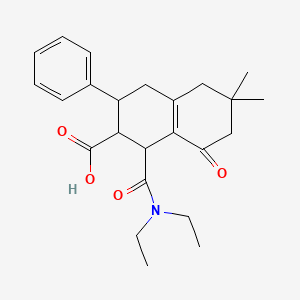

Fenaftic acid

Description

Structure

3D Structure

Properties

CAS No. |

27736-80-7 |

|---|---|

Molecular Formula |

C24H31NO4 |

Molecular Weight |

397.5 g/mol |

IUPAC Name |

1-(diethylcarbamoyl)-6,6-dimethyl-8-oxo-3-phenyl-1,2,3,4,5,7-hexahydronaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C24H31NO4/c1-5-25(6-2)22(27)21-19-16(13-24(3,4)14-18(19)26)12-17(20(21)23(28)29)15-10-8-7-9-11-15/h7-11,17,20-21H,5-6,12-14H2,1-4H3,(H,28,29) |

InChI Key |

FUXLDXFRSJXUQG-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1C(C(CC2=C1C(=O)CC(C2)(C)C)C3=CC=CC=C3)C(=O)O |

Canonical SMILES |

CCN(CC)C(=O)C1C(C(CC2=C1C(=O)CC(C2)(C)C)C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Fenaftic Acid and Its Analogues

Established Synthetic Pathways for Aromatic Carboxylic Acids Relevant to Fenaftic Acid

The synthesis of aromatic carboxylic acids, the chemical class to which this compound belongs, is a well-established field in organic chemistry. numberanalytics.com Several classical and modern methods are available for the formation of a carboxylic acid group on an aromatic ring, which are foundational to the synthesis of this compound.

Common methods for synthesizing aromatic carboxylic acids include:

Oxidation of Alkylbenzenes: A primary alkyl group attached to an aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). mdpi.com

Carbonation of Grignard Reagents: Aryl halides can be converted into Grignard reagents, which then react with carbon dioxide in a process known as carbonation, followed by acidic workup, to yield the corresponding aromatic carboxylic acid. This method is advantageous as it adds a carbon atom to the molecule.

Hydrolysis of Nitriles: Aromatic nitriles can be hydrolyzed under acidic or basic conditions to produce aromatic carboxylic acids. The nitrile group itself can be introduced onto the aromatic ring via methods like the Sandmeyer reaction or nucleophilic substitution.

Transition Metal-Catalyzed Carboxylation: Modern techniques involving transition metal catalysts, such as palladium, copper, or nickel, facilitate the direct incorporation of CO2 into aromatic substrates like aryl halides or pseudohalides. nih.gov These methods often offer higher efficiency and milder reaction conditions. nih.gov

Photocatalytic and Electrochemical Methods: These emerging techniques provide alternative pathways for the synthesis of aromatic carboxylic acids, often under environmentally benign conditions. nih.gov Electrochemical synthesis, for instance, uses an electric current to drive the carboxylation reaction. nih.gov

A comparative overview of common synthetic pathways for aromatic carboxylic acids is presented in the table below.

| Synthetic Method | Starting Material | Reagents | Key Features |

| Oxidation of Alkylbenzenes | Alkyl-substituted Aromatic Ring | Strong oxidizing agents (e.g., KMnO4, H2CrO4) | Well-established, requires an alkyl side chain. mdpi.com |

| Carbonation of Grignard Reagents | Aryl Halide | Mg, CO2, H+ | Adds a carbon atom, versatile for various aryl halides. |

| Hydrolysis of Nitriles | Aromatic Nitrile | H+ or OH-, H2O | Useful for converting existing nitrile groups. |

| Transition Metal-Catalyzed Carboxylation | Aryl Halide/Pseudohalide | Transition metal catalyst (e.g., Pd, Cu, Ni), CO2 | High efficiency, mild conditions, modern approach. nih.gov |

Strategies for the Chemical Synthesis of this compound Derivatives

The synthesis of this compound derivatives is essential for exploring structure-activity relationships and developing new chemical entities with potentially enhanced properties. Various strategies can be employed to modify the this compound scaffold.

Esterification and Amidation Routes for this compound Analogue Preparation

The carboxylic acid group of this compound is a prime site for modification through esterification and amidation reactions. These reactions are fundamental in medicinal chemistry for altering a drug's physicochemical properties, such as solubility and membrane permeability.

Esterification is a condensation reaction where a carboxylic acid reacts with an alcohol to form an ester, typically in the presence of an acid catalyst. nih.gov This process can be used to synthesize a variety of this compound esters with different alkyl or aryl groups.

Amidation involves the reaction of this compound with an amine to form an amide. nih.gov This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents. The resulting amides can have significantly different biological activities compared to the parent acid. The formation of an amide bond is a widely used reaction in medicinal chemistry. nih.gov A one-pot synthesis of amides and esters can be achieved through the in situ generation of acyl fluoride (B91410) from the carboxylic acid. nih.gov

Molecular Hybridization Techniques in this compound Derivative Synthesis

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single new molecule. researchgate.netresearchgate.net This approach aims to create hybrid drugs with improved affinity, efficacy, and a better side-effect profile. researchgate.netresearchgate.net

In the context of this compound, which is a non-steroidal anti-inflammatory drug (NSAID), its structure could be hybridized with other pharmacophores to create multi-target agents. nih.gov For example, the this compound moiety could be linked to a pharmacophore known to have neuroprotective or antimicrobial properties. researchgate.netnih.gov The connection can be direct or via a spacer, and the resulting hybrid may act per se or as a mutual prodrug. mdpi.com This strategy has been successfully applied to other NSAIDs like diclofenac, where the carboxylic acid group is modified to reduce gastrointestinal toxicity. wikipedia.org

Application of Advanced Organic Reactions (e.g., Modified Wittig Reaction) in Derivative Synthesis

Advanced organic reactions provide powerful tools for the synthesis of complex this compound derivatives. The Wittig reaction and its modifications are particularly useful for forming carbon-carbon double bonds, allowing for significant structural modifications. beilstein-journals.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent) to produce an alkene. beilstein-journals.org This reaction is highly versatile and has been instrumental in the synthesis of numerous complex molecules, including pharmaceuticals. numberanalytics.com

For the synthesis of this compound analogues, a carboxylic acid group could first be reduced to an aldehyde. This aldehyde can then undergo a Wittig reaction to introduce a new alkenyl substituent. A chemoenzymatic approach combining the reduction of carboxylic acids to aldehydes, catalyzed by a carboxylic acid reductase (CAR) enzyme, followed by a Wittig reaction has been demonstrated for the synthesis of α,β-unsaturated esters. libretexts.org

The Schlosser modification of the Wittig reaction is particularly noteworthy as it allows for the selective formation of E-alkenes. beilstein-journals.orgmdpi.com This stereochemical control is crucial in drug design, as different stereoisomers can have vastly different biological activities. The modification involves the use of a strong base at low temperatures to interconvert the intermediate betaines, leading to the thermodynamically more stable E-alkene. beilstein-journals.org

Investigation of Chemoenzymatic and Biocatalytic Approaches for this compound Production

Chemoenzymatic and biocatalytic methods are gaining prominence in chemical synthesis due to their high selectivity, mild reaction conditions, and environmental benefits. acib.at These approaches combine the versatility of chemical synthesis with the precision of enzymatic catalysis. ftb.com.hr

For the production of this compound and its analogues, enzymes can be employed for key transformation steps. For instance, lipases are known to be effective catalysts for the esterification and amidation of carboxylic acids under mild conditions. swissbiotech.org Carboxylic acid reductases (CARs) can be used for the selective reduction of carboxylic acids to aldehydes, which are valuable intermediates for further derivatization. libretexts.org

A chemoenzymatic cascade could be envisioned for the synthesis of this compound derivatives. This could involve an enzymatic resolution to obtain a specific enantiomer of a precursor, followed by chemical steps to complete the synthesis. Such approaches have been successfully used in the production of other pharmaceuticals, leading to more efficient and sustainable processes. ijsrst.com The combination of biocatalysis with transition-metal catalysis is also a powerful strategy, although challenges such as catalyst compatibility need to be addressed. ijsrst.com

Elucidation of Fenaftic Acid S Molecular Interactions and Mechanisms of Action in Vitro Models

Biochemical Pathway Modulation by Fenaftic Acid and its Analogues

This compound and its related compounds have been shown to influence several critical signaling cascades and enzymatic activities in controlled laboratory settings.

This compound is recognized as an inhibitor of prostaglandin (B15479496) synthesis. nih.gov Prostaglandins are lipid compounds that play a significant role in inflammatory processes. wikipedia.org Their synthesis is primarily catalyzed by cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandin H2 (PGH2). biomedpharmajournal.org This initial step is rate-limiting in the production of various prostanoids, including prostaglandins. biomedpharmajournal.org

The inhibition of COX enzymes is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.org By blocking the action of COX, these agents prevent the formation of prostaglandins, thereby reducing inflammation. wikipedia.orgbiomedpharmajournal.org In-vitro studies using various systems, from microsomal enzyme preparations to cultured cells, have been instrumental in demonstrating the inhibition of prostaglandin synthesis by compounds like fenoprofen (B1672519) and indomethacin. nih.govnih.gov For instance, the human whole blood assay is a standard method to measure the inhibition of COX-1 and COX-2. jpp.krakow.pl

The table below summarizes the inhibitory effects of various compounds on COX enzymes based on in-vitro assays.

| Compound | Target Enzyme(s) | Effect in In-Vitro Models |

| This compound Analogue (Fenclorac) | Prostaglandin Synthetase (COX) | Inhibition of prostaglandin E and F biosynthesis in microsomes from seminal vesicles. nih.gov |

| Indomethacin | Cyclooxygenase (COX) | Inhibition of prostaglandin synthesis. nih.govnih.gov |

| Fenoprofen | Cyclooxygenase (COX) | Inhibition of prostaglandin synthesis. nih.gov |

Ion channels, particularly those permeable to calcium (Ca2+) and potassium (K+), are crucial for regulating cellular excitability and signaling. frontiersin.orgmdpi.com Calcium-activated potassium channels (KCa), which are opened by an increase in intracellular calcium, are classified based on their conductance into big (BK), intermediate (IK), and small (SK) conductance channels. frontiersin.orgecrjournal.com

In hippocampal neurons, specific coupling exists between different types of calcium and potassium channels. nih.gov L-type Ca2+ channels are primarily coupled to the activation of SK channels, while N-type Ca2+ channels activate BK channels. nih.gov This specificity highlights the importance of localized calcium microdomains in controlling channel activity. nih.gov The modulation of these channels can be achieved by compounds that directly block the channel pore or alter their sensitivity to calcium. ecrjournal.com

The activity of K+ channels is fundamental to a wide range of cellular processes, including the regulation of membrane potential and cell signaling. mdpi.com Voltage-gated potassium (Kv) channels, the largest family of ion channels, are activated by changes in the transmembrane electric potential and are involved in processes like neuronal repolarization and T-lymphocyte activation. mdpi.com

The table below details the interactions of various modulators with specific ion channels in in-vitro models.

| Modulator | Ion Channel | In-Vitro Model | Observed Effect |

| Dihydropyridine antagonists | L-type calcium channels | Hippocampal neurons | Blockade of the slow afterhyperpolarization (AHP), indicating inhibition of SK channel activation. nih.gov |

| Apamin | Small-conductance calcium-activated potassium (SK) channels | Various cell types | Potent and selective blockade of SK channels by binding to the external pore region. ecrjournal.com |

| 4-Aminopyridine (4-AP) | Voltage-gated potassium (Kv) channels | Seizure models | Antagonism of Kv channels, leading to increased neuronal excitability. frontiersin.org |

Nuclear Factor-κB (NF-κB) is a family of transcription factors that play a central role in regulating genes involved in inflammation, immunity, and cell survival. cusabio.comxjtu.edu.cn The NF-κB signaling pathway can be activated through canonical and non-canonical routes. cusabio.comxjtu.edu.cn In the canonical pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1) lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). cusabio.com This allows the NF-κB dimer, typically p50/p65, to translocate to the nucleus and activate the transcription of target genes. cusabio.com

Dysregulation of NF-κB signaling is associated with inflammatory diseases and cancer. cusabio.commdpi.com Several natural compounds, including phytochemicals, have been shown to modulate NF-κB pathways. xjtu.edu.cn One mechanism of inhibition involves preventing the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm. xjtu.edu.cnunimi.it The kinase IKK, which phosphorylates IκBα, is a key target for some inhibitors. unimi.it

The table below summarizes the effects of different agents on the NF-κB signaling pathway in in-vitro studies.

| Modulating Agent | Target in NF-κB Pathway | In-Vitro Model | Effect |

| Phytochemicals (general) | IκB phosphorylation and ubiquitination | Various cell lines | Inhibition of IκB degradation, preventing NF-κB nuclear translocation. xjtu.edu.cn |

| Quercetin (B1663063) | IκB kinase (IKK) | Different cell types | Inactivation of IKK, leading to inhibition of NF-κB activation. unimi.it |

| Reactive Oxygen Species (ROS) | NF-κB activation | Various cell systems | Can act as second messengers to activate NF-κB signaling. nih.gov |

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. nih.govmedicaljournals.se There are three main isotypes: PPARα, PPARβ/δ, and PPARγ, each with distinct tissue distributions and physiological functions. nih.gov PPARs are activated by fatty acids and their derivatives and play a critical role in lipid metabolism, inflammation, and cell differentiation. nih.govmdpi.com

Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called PPAR-responsive elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. medicaljournals.se In-vitro studies have shown that various compounds can act as agonists for PPARs. For example, fenofibrate (B1672516) is selective for PPARα, with an EC50 of 30μM in a cell-based reporter transactivation assay. guidetopharmacology.org The activity of PPARs can also be modulated by phosphorylation through pathways like the protein kinase A (PKA) signaling cascade. nih.gov

The table below provides examples of PPAR agonists and their activity in in-vitro systems.

| Agonist | PPAR Isotype | In-Vitro Assay | Finding |

| Fenofibrate | PPARα | Cell-based reporter transactivation assay | EC50 of 30μM for PPARα activation. guidetopharmacology.org |

| Wy-14643 | PPARα | Not specified | Stimulates enzymes involved in fatty acid oxidation. mdpi.com |

| Pterostilbene | PPARα | Not specified | Known agonist for PPARα. guidetopharmacology.org |

Interaction with Nuclear Factor-κB (NF-κB) Signaling Pathways.

This compound's Role in Oxidative Stress Mitigation and Antioxidant Mechanisms

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. nih.govnih.gov ROS are highly reactive molecules that can damage cellular components like lipids, proteins, and DNA. nih.gov Cells possess a sophisticated antioxidant defense system, which includes both enzymatic and non-enzymatic antioxidants, to neutralize ROS and maintain redox homeostasis. mdpi.com

Antioxidants can mitigate oxidative stress by directly scavenging ROS. frontiersin.org This process involves the antioxidant molecule donating an electron to the reactive species, thereby neutralizing it. frontiersin.org Various natural and synthetic compounds have been shown to possess direct ROS scavenging activity in in-vitro assays.

For example, flavonoids like quercetin and hydroxycinnamic acids have demonstrated the ability to protect cells from H2O2-induced damage. nih.gov The effectiveness of these compounds can be evaluated using assays such as the oxygen radical absorbance capacity (ORAC) and lipid peroxidation inhibition capacity (LPIC). nih.gov Some nanozymes, such as those containing manganese (Mn3O4), have also been developed and shown to possess multiple enzyme-mimicking activities, including superoxide (B77818) dismutase and catalase-like functions, allowing them to scavenge a variety of ROS. rsc.org The primary mechanism of action for many antioxidants is the reduction of ROS levels, which prevents oxidative damage to cells. mdpi.com

The table below illustrates the ROS scavenging capabilities of different antioxidant compounds as observed in in-vitro studies.

| Antioxidant Compound | Type of ROS Scavenged | In-Vitro Model/Assay | Key Finding |

| Quercetin | H2O2 | Human Jurkat cells | Strongest protection against H2O2-induced cell death among tested flavonoids and hydroxycinnamic acids. nih.gov |

| Vitamin C (Ascorbic Acid) | Oxygen radicals | Biological systems | Potent water-soluble scavenger of reactive species. frontiersin.org |

| Vitamin E (alpha-tocopherol) | •OH, O2•-, 1O2, peroxyl radicals | Cell membranes | Chain-breaking antioxidant that interrupts lipid peroxidation. frontiersin.org |

| Curcumin | Reactive oxygen and nitrogen species | Not specified | Acts as a chain-breaking agent and can modulate antioxidant enzymes. frontiersin.org |

| Mn3O4 Nanozymes | Superoxide radical, hydrogen peroxide, hydroxyl radical | In-vitro assays | Exhibit superoxide dismutase and catalase mimicking activities. rsc.org |

Influence on Endogenous Antioxidant Enzyme Systems

No studies were identified that investigated the direct influence of this compound on endogenous antioxidant enzyme systems in in vitro models. Research on other phenolic acids demonstrates that such compounds can modulate antioxidant enzymes, but no such data exists for this compound. mdpi.comnih.govmdpi.com

Substrate-Enzyme Kinetics and Inhibitory Mechanisms in this compound Interactions

There is no available research detailing the substrate-enzyme kinetics or specific inhibitory mechanisms of this compound. While the principles of enzyme inhibition (competitive, non-competitive, etc.) are well-established, the specific interactions of this compound with any particular enzyme, including parameters like K_m or V_max, have not been documented in the scientific literature. biology-pages.infolibretexts.orgresearchgate.net

Investigations into Bile Secretion Modulation by this compound

No published investigations into the modulation of bile secretion by this compound were found. The process of bile secretion is complex, involving multiple transporters and regulatory pathways, but there is no evidence to suggest that this compound has been studied for its effects on this system. nih.govnih.gov Conditions like cholestasis, which involve impaired bile flow, are areas of active research, but this compound is not mentioned in this context. nih.govnih.govdraxe.com

Table of Compounds

Structure Activity Relationship Sar Studies of Fenaftic Acid and Its Derivatives

Methodological Frameworks for In Vitro SAR Determination

The determination of structure-activity relationships for fenaftic acid and its analogs relies on a variety of in vitro methodological frameworks. These techniques allow for the systematic evaluation of how structural modifications impact biological activity in a controlled laboratory setting.

A primary approach involves synthesizing a series of derivatives where specific parts of the this compound molecule are systematically altered. These derivatives are then subjected to a battery of biological assays to measure their activity. nih.gov For instance, researchers might prepare a library of compounds with different substituents on the aromatic ring or modifications to the carboxylic acid group.

Common in vitro assays used in SAR studies include:

Enzyme Inhibition Assays: If the molecular target of this compound is a specific enzyme, assays are conducted to measure the concentration of the derivative required to inhibit enzyme activity by 50% (IC50). This provides a quantitative measure of potency.

Cell-Based Assays: These assays assess the effect of the compounds on whole cells. For example, viability tests on cell lines can determine the cytotoxicity of different derivatives. nih.gov A study on perfluorinated carboxylic acids, for instance, demonstrated a clear relationship between the length of the fluorocarbon chain and the compound's EC50 value on human colon carcinoma cells. nih.gov

Receptor Binding Assays: If this compound acts on a specific receptor, these assays measure the affinity of the derivatives for that receptor.

Antimicrobial Activity Tests: The antimicrobial properties of derivatives can be evaluated by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. ajchem-a.comresearchgate.net

Computational tools are also integral to modern SAR determination. collaborativedrug.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling use statistical methods to correlate structural descriptors with biological activity. iomcworld.com Molecular docking studies can predict how different derivatives will bind to a target protein, providing insights into the structural basis for their activity. nih.gov

Correlating Structural Motifs with Specific Biochemical Activities

The biological activity of this compound and its derivatives is intricately linked to their structural features. By systematically modifying the molecule and observing the resulting changes in biochemical activity, researchers can identify key structural motifs responsible for its effects.

Impact of Aromatic Ring Substituents on Activity

The nature and position of substituents on the aromatic ring of this compound can dramatically influence its biological activity. Substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic ring. libretexts.org Generally, EDGs increase the electron density, which can enhance the reactivity of the ring in certain reactions, while EWGs decrease it. libretexts.orgmasterorganicchemistry.com For example, in electrophilic aromatic substitution, activating groups (electron-donating) increase the reaction rate, whereas deactivating groups (electron-withdrawing) decrease it. masterorganicchemistry.com The influence of a substituent on the acidity of benzoic acids is also well-documented, with electron-withdrawing groups tending to increase acidity by stabilizing the carboxylate anion. libretexts.org

The type of substituent is crucial. For instance, studies on benzoic acid derivatives have shown that the presence of specific groups like p-toluic acid, p-dimethylaminobenzoic acid, and various halogenated benzoic acids can be predicted to have antisickling activity. iomcworld.com In the context of antifungal coumarin (B35378) derivatives, the presence of electron-withdrawing groups like nitro (NO2) and acetate (B1210297) was found to favor activity. mdpi.com

Role of Carboxylic Acid Functionality and its Modifications

The carboxylic acid (-COOH) group is a key functional group in many biologically active molecules, including this compound. ontosight.aibyjus.com Its acidic nature and ability to form hydrogen bonds and ionic interactions are often critical for binding to biological targets. carbotecnia.com The acidity of the carboxylic acid can be influenced by other substituents on the molecule. libretexts.org

Modification of the carboxylic acid group, such as conversion to an ester or an amide, can have a profound impact on activity. nih.gov In a study on humic acid derivatives, methylation of carboxylic acid groups was shown to alter their biological effects. nih.govfrontiersin.org Esterification, for example, can change the polarity and bioavailability of a compound. The formation of a sweet-smelling ester upon reaction with an alcohol is a classic test for the presence of a carboxylic acid group. byjus.com

The importance of the carboxylic acid is highlighted in studies of other bioactive acids. For instance, in some benzoic acid derivatives with anti-sickling properties, modifications at the carboxylic acid group are a key area of study. iomcworld.com Similarly, for some cinnamic acid derivatives, the structural scaffold, including the carboxylic acid, is intrinsically linked to their therapeutic potential. rsdjournal.org

Influence of Substituent Position and Number on Biological Effects

The position (ortho, meta, para) of substituents on the aromatic ring is a critical determinant of biological activity. mdpi.comlibretexts.org The same substituent can have vastly different effects depending on its location relative to the carboxylic acid group or other key functional groups.

For example, in studies of phenyl-substituted aminomethylene bisphosphonates, substitutions in the meta position were often found to be beneficial for activity, while para substitutions could be detrimental. mdpi.com This is often due to steric hindrance or the ability to form specific interactions within the binding site of a target protein. mdpi.com Similarly, for substituted phenols, the influence of a nitro group on acidity is significantly stronger in the para position compared to the meta position. libretexts.org

The number of substituents also plays a vital role. Increasing the number of certain substituents can have an additive effect on activity. libretexts.org However, this is not always the case, and sometimes multiple substitutions can lead to a decrease in activity due to steric clashes or unfavorable electronic interactions. mdpi.com When a benzene (B151609) ring has two substituent groups, their combined effect on subsequent reactions is roughly the sum of their individual effects. msu.edu

Quantitative Assessment of Ligand-Target Binding Affinities

The efficacy of a drug is often directly related to how tightly it binds to its molecular target. Therefore, the quantitative assessment of ligand-target binding affinities is a cornerstone of SAR studies. Binding affinity is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger interaction. mdpi.com

Several experimental and computational methods are employed to determine these values:

Experimental Techniques:

Isothermal Titration Calorimetry (ITC): This is a gold-standard method that directly measures the heat released or absorbed during a binding event, allowing for the determination of Kd, enthalpy, and entropy of binding.

Surface Plasmon Resonance (SPR): This technique monitors the binding of a ligand to a target immobilized on a sensor surface in real-time, providing kinetic data (kon and koff) from which Kd can be calculated.

Fluorescence-Based Assays: Changes in fluorescence upon ligand binding can be used to quantify the interaction.

Computational Approaches:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target to form a stable complex. plos.org Scoring functions are then used to estimate the binding affinity.

Free Energy Calculations: More rigorous computational methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can provide more accurate predictions of relative binding free energies between different ligands. wustl.edu These methods are computationally intensive but can be very useful in lead optimization. wustl.edu

A study on caffeic acid derivatives utilized thermodynamic integration calculations to determine the relative binding free energies for three different derivatives, with the results agreeing well with experimental data. wustl.edu Such studies are invaluable for understanding how specific functional group modifications impact binding affinity. plos.org

Conformational Analysis and its Implications for Biological Efficacy

The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity. mdpi.com A molecule must adopt a specific conformation to fit into the binding site of its target protein, much like a key fits into a lock. Conformational analysis, therefore, plays a vital role in understanding and predicting the biological efficacy of this compound and its derivatives. mdpi.comirb.hr

The conformation of a molecule is not static and can be influenced by its environment. mdpi.com Different conformations may be favored in solution versus in the solid state or when bound to a receptor.

Several techniques are used to study molecular conformation:

Experimental Methods:

X-ray Crystallography: Provides a detailed three-dimensional structure of a molecule in its crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide information about the conformation of a molecule in solution, including through-space interactions (NOESY). irb.hrnih.gov

Computational Methods:

Molecular Mechanics and Molecular Dynamics (MD) Simulations: These methods can explore the conformational landscape of a molecule and identify low-energy, stable conformations. mdpi.comirb.hr

Quantum Mechanics (QM) Calculations: These can provide more accurate energy calculations for different conformations. nih.gov

Advanced Spectroscopic Characterization of Fenaftic Acid and Analogues

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. These vibrations are specific to the types of chemical bonds and functional groups present, making this a powerful tool for structural identification. researchgate.net For a molecule with the complexity of Fenaftic acid, these methods are indispensable for confirming the presence of its key structural motifs, such as the carboxylic acid, ketone, and amide groups.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. researchgate.net The resulting spectrum provides a distinct fingerprint of the molecule's functional groups. The analysis of this compound's FT-IR spectrum is based on the expected vibrational frequencies for its constituent parts, including the carboxylic acid, ketone, amide, and aromatic ring. cdnsciencepub.compharmascholars.com

The most prominent feature of a carboxylic acid in an FT-IR spectrum is the O-H stretching vibration, which appears as a very broad band, typically in the 2500–3300 cm⁻¹ region, due to extensive hydrogen bonding. pharmascholars.com this compound also contains three distinct carbonyl groups (carboxylic acid, ketone, and tertiary amide), which are expected to produce strong absorption bands in the 1750-1650 cm⁻¹ range. scielo.br The aromatic phenyl group would show characteristic C=C stretching peaks around 1600 and 1450 cm⁻¹, as well as C-H stretching just above 3000 cm⁻¹. frontiersin.orgmdpi.com

Table 1: Predicted FT-IR Spectral Data for this compound This table is based on characteristic vibrational frequencies for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| ~3100-3000 | Medium | C-H Stretch (sp²) | Aromatic Ring |

| ~2960-2850 | Medium | C-H Stretch (sp³) | Aliphatic Chains |

| ~1725-1700 | Strong | C=O Stretch | Carboxylic Acid |

| ~1715-1680 | Strong | C=O Stretch | Ketone |

| ~1670-1630 | Strong | C=O Stretch (Amide I) | Tertiary Amide |

| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1440 | Medium | O-H Bend | Carboxylic Acid |

| ~1300 | Medium | C-O Stretch | Carboxylic Acid |

| ~1250 | Strong | C-N Stretch | Tertiary Amide |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. acs.org While IR spectroscopy is most sensitive to polar bonds, Raman spectroscopy excels at detecting vibrations of non-polar, symmetric bonds, providing a more detailed view of the carbon skeleton. acs.orguci.edu For this compound, Raman spectroscopy would be particularly effective for characterizing the aromatic ring and the aliphatic backbone.

The symmetric breathing modes of the phenyl group are expected to produce a strong and sharp signal around 1000 cm⁻¹. uci.edu The various C-C stretching vibrations of the hexahydronaphthalene (B12109599) ring system would also be prominent. In contrast to their strong IR absorption, carbonyl (C=O) stretches are often weaker in Raman spectra. acs.org The formation of a carboxylic acid dimer through hydrogen bonding can sometimes be observed as a weak band in the 910-960 cm⁻¹ region. uci.edu FT-Raman is the standard technique used to minimize potential fluorescence interference from the sample or impurities.

Table 2: Predicted FT-Raman Spectral Data for this compound This table is based on characteristic Raman scattering frequencies for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3060 | Strong | C-H Stretch (sp²) | Aromatic Ring |

| ~2950 | Very Strong | C-H Stretch (sp³) | Aliphatic Chains |

| ~1625 | Strong | C=C Stretch | Alkene/Aromatic |

| ~1610-1740 | Moderate | C=O Stretch | Ketone/Carboxylic Acid |

| ~1550-1700 | Strong | C=O Stretch (Amide I) | Amide |

| ~1000 | Very Strong | Ring Breathing Mode | Aromatic Ring |

| ~910-960 | Weak | Dimer Stretch | Carboxylic Acid Dimer |

Fourier Transform Infrared (FT-IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework. rsc.org

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between them. For this compound, the spectrum would be complex, with signals corresponding to protons in aromatic, aliphatic, and functional group environments. magritek.com

The carboxylic acid proton (-COOH) is highly deshielded and would appear as a broad singlet at a very high chemical shift, typically >10 ppm. researchgate.net Protons on the phenyl ring would resonate in the aromatic region (7-8 ppm). The aliphatic protons of the hexahydronaphthalene ring would produce a series of complex, overlapping multiplets in the 1-3 ppm range. The ethyl groups of the diethylamide moiety would show a characteristic quartet (for the -CH₂-) and triplet (for the -CH₃) pattern. magritek.com The two methyl groups at the C6 position are diastereotopic and may appear as two distinct singlets.

Table 3: Predicted ¹H NMR Spectral Data for this compound This table presents a theoretical analysis of the expected proton environments and their characteristics.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| > 10 | Broad Singlet | 1H | -COOH |

| ~7.2-7.8 | Multiplet | 5H | Phenyl-H |

| ~3.4 | Quartet | 4H | -N(CH₂CH₃)₂ |

| ~1.5-3.0 | Multiplets | 8H | Aliphatic Ring-H |

| ~1.2 | Triplet | 6H | -N(CH₂CH₃)₂ |

| ~1.1 | Singlet | 3H | gem-Dimethyl |

| ~1.0 | Singlet | 3H | gem-Dimethyl |

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. carlroth.com In a broadband-decoupled spectrum, each unique carbon atom typically appears as a single line, allowing for a direct count of non-equivalent carbons. The chemical shift of each signal indicates the electronic environment of the carbon atom.

For this compound, the carbonyl carbons of the carboxylic acid, ketone, and amide are the most deshielded, appearing in the 165-210 ppm region. Carbons of the phenyl ring would resonate between 125-150 ppm. The various sp³-hybridized carbons of the aliphatic ring system and the ethyl and methyl groups would appear in the more shielded region of the spectrum, from approximately 10-70 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound This table presents a theoretical analysis of the expected carbon environments and their chemical shifts.

| Chemical Shift (δ, ppm) | Assignment | Carbon Type |

| ~190-210 | Ketone C=O | C=O |

| ~170-185 | Carboxylic Acid C=O | C=O |

| ~165-175 | Amide C=O | C=O |

| ~125-150 | Phenyl Ring Carbons | Ar-C |

| ~60-80 | Carbons adjacent to O or N | C-O, C-N |

| ~20-50 | Aliphatic Ring & Ethyl Carbons | -CH-, -CH₂- |

| ~10-30 | Methyl Carbons | -CH₃ |

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy.

Electronic Spectroscopy for Absorbance and Fluorescence Properties

Electronic spectroscopy involves the interaction of ultraviolet (UV) and visible light with a molecule, causing transitions between electronic energy levels. biocompare.com It is used to study molecules containing chromophores, which are typically systems with π-electrons like aromatic rings and carbonyl groups. bgu.ac.il

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions within its phenyl-keto chromophore system. Strong absorption bands, corresponding to π → π* transitions, are anticipated in the UV region, likely between 200 and 300 nm. cdnsciencepub.combgu.ac.il A weaker absorption band at a longer wavelength, corresponding to an n → π* transition of the carbonyl groups, may also be observable. chalcogen.ro

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. While many aromatic molecules fluoresce, it is not a universal property and is sensitive to molecular structure and environment. biocompare.com If this compound is fluorescent, it would be excited at a wavelength near its absorption maximum and would emit light at a longer wavelength (a phenomenon known as the Stokes shift). chalcogen.ro The specific fluorescence properties, including quantum yield and lifetime, would require experimental measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. technologynetworks.com The absorption is influenced by the molecular structure, particularly the presence of chromophores—parts of a molecule that absorb light. mt.com In this compound, the aromatic rings and the carbonyl group act as primary chromophores.

The UV-Vis spectrum of a compound is unique and can be used for both qualitative and quantitative analysis based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species. unchainedlabs.com

Research on analogues of this compound, such as other phenolic acids, provides insight into the expected spectral characteristics. For instance, isoferulic acid, when analyzed in methanol, exhibits three distinct absorption maxima (λmax) at 322 nm, 294 nm, and 243 nm. mdpi.com These absorptions are attributed to π → π* electronic transitions within the aromatic system. mdpi.com Similarly, chlorogenic acids show a characteristic absorption peak around 324 nm. academicjournals.org The carboxyl groups common to organic acids like this compound typically contribute to absorption in the far UV region, around 202-230 nm. agriculturejournals.cz

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| Isoferulic Acid | 322, 294, 243 | Methanol | mdpi.com |

| Chlorogenic Acid | ~324 | Water | academicjournals.org |

| General Organic Acids (Carboxyl Group) | ~202-230 | Aqueous | agriculturejournals.cz |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that analyzes the light emitted from a molecule after it has absorbed photons. horiba.com The process involves the excitation of a molecule to a higher electronic state, followed by the emission of a photon at a longer wavelength as it returns to the ground state. inflibnet.ac.in This phenomenon, known as fluorescence, provides information about a molecule's structure and its environment. inflibnet.ac.in

The intrinsic fluorescence of a molecule is often linked to the presence of fluorophores, such as aromatic rings. frontiersin.org In proteins, for example, aromatic amino acids are the primary intrinsic fluorophores. inflibnet.ac.in Given the aromatic moieties within this compound, it is expected to exhibit fluorescent properties.

Studies on structurally similar compounds, like ferulic acid and sinapic acid, confirm their nature as bioactive fluorophores. researchgate.net The fluorescence emission spectra of these compounds can be influenced by environmental factors such as solvent polarity and interactions with other molecules. researchgate.net For instance, the interaction of ferulic acid with caffeine (B1668208) results in static quenching of its fluorescence, indicating the formation of a non-fluorescent complex. researchgate.net An excitation spectrum, where the emission wavelength is fixed while the excitation wavelength is varied, can provide information analogous to an absorption spectrum but with greater sensitivity and specificity. horiba.com

| Compound/Class | Typical Excitation λ (nm) | Typical Emission λ (nm) | Notes | Reference |

|---|---|---|---|---|

| Aromatic Amino Acids | 250 - 290 | 290 - 365 | Intrinsic fluorescence due to aromatic rings. | frontiersin.org |

| Ferulic Acid | Not Specified | Not Specified | Fluorescence is quenched by caffeine via static quenching. | researchgate.net |

| Sinapic Acid | Not Specified | Not Specified | Fluorescence is quenched by caffeine via static quenching. | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural details of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

The exact mass of this compound (formula: C₁₇H₁₅ClO₄) is 318.0659 u. massbank.eu In mass spectrometric analysis, the molecule is typically observed as a protonated [M+H]⁺ or deprotonated [M-H]⁻ ion. For this compound, the deprotonated molecule is detected in negative ion mode at an m/z of 317.0586. massbank.eu In positive ion mode, the protonated molecule [M+H]⁺ can also be observed. massbank.eu

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion. In multiple reaction monitoring (MRM) mode, a specific fragmentation pathway is monitored, offering high selectivity and sensitivity. For this compound, a common transition monitored in negative ion mode is the fragmentation of the precursor ion at m/z 317.1 to a product ion at m/z 230.9. researchgate.net

| Parameter | Value | Ionization Mode | Reference |

|---|---|---|---|

| Chemical Formula | C₁₇H₁₅ClO₄ | N/A | massbank.eu |

| Exact Mass | 318.0659 | N/A | massbank.eu |

| Precursor Ion [M-H]⁻ | 317.0586 | Negative ESI | massbank.eu |

| Precursor Ion [M+H]⁺ | 318.0658866 | Positive ESI | massbank.eu |

| MS/MS Fragmentation (MRM) | m/z 317.1 → 230.9 | Negative ESI | researchgate.net |

Application of Hyphenated Techniques in this compound Analysis (e.g., HPLC-DAD)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) is a premier separation technique, while a Diode-Array Detector (DAD) provides spectral information for component identification. measurlabs.com

HPLC separates components of a mixture as they pass through a column, with each component eluting at a characteristic retention time. measurlabs.com The DAD then measures the absorbance of the eluting components across a range of UV-Vis wavelengths simultaneously. scielo.br This provides a three-dimensional dataset of absorbance, wavelength, and time, allowing for both quantification and peak purity assessment. measurlabs.comscielo.br HPLC-DAD is widely used for the analysis of phenolic acids and flavonoids in various matrices. japsonline.com

Computational Chemistry and Theoretical Investigations of Fenaftic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for elucidating the electronic structure and predicting the reactivity of molecules. google.com These methods, by solving the Schrödinger equation, provide detailed insights into molecular behavior at the atomic level. google.com Although specific studies on Fenaftic acid are not available, the methodologies described herein are standard for compounds of its class, such as other phenothiazine (B1677639) derivatives. mdpi.comsamipubco.commdpi.com

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method widely used for simulating molecular structures and energies. faccts.deresearchgate.net It is a preferred approach for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. google.comstackexchange.com The process iteratively adjusts atomic coordinates to minimize forces until a stable conformation is reached. storion.ru

For molecules like this compound, DFT methods such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p) or 6-31G(d,p)) are commonly used to determine the optimized geometry and predict electronic properties. mdpi.comsamipubco.commdpi.com This approach has been successfully applied to various phenothiazine derivatives to calculate structural parameters and confirm their stability. mdpi.commdpi.com For instance, DFT calculations on phenothiazine derivatives have been used to determine the characteristic bent-core structure, with calculated bending angles closely matching experimental X-ray diffraction data, indicating that the geometry is an inherent feature of the molecule rather than an artifact of crystal packing. mdpi.com

Table 1: Representative Geometric Parameters Calculated for Phenothiazine Derivatives Using DFT This table presents example data from related compounds to illustrate the outputs of DFT calculations, as specific data for this compound is not available in the cited literature.

| Parameter | Molecule | Method | Calculated Value | Reference |

|---|---|---|---|---|

| Bending Angle (∠C-S-C) | (4a,12a-dihydro-12H-benzo emerald.commdpi.comresearchgate.netthiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone | DFT | 135.4°, 135.8° | mdpi.com |

| Bending Angle (∠C-S-C) | N-phosphorylated phenothiazine 2a | B3LYP/6-31G(d,p) | 131.17° | mdpi.com |

| Bond Length (C-N) | Primary, Secondary, and Tertiary Amines | DFT/B3LYP | ~1.47 Å | ossila.com |

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. scholarsresearchlibrary.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orgresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, facilitating intramolecular charge transfer. scholarsresearchlibrary.comscirp.org This analysis is routinely performed using DFT calculations. For example, studies on various phenothiazine derivatives have calculated their HOMO-LUMO gaps to explain charge transport phenomena within the molecules. samipubco.com A smaller gap is often correlated with higher reactivity and potential biological activity. scirp.org The energy of the HOMO is related to the ionization potential, indicating susceptibility to electrophilic attack, while the LUMO energy relates to the electron affinity, indicating susceptibility to nucleophilic attack. scholarsresearchlibrary.com

Table 2: Calculated HOMO-LUMO Energy Gaps for Various Phenothiazine Derivatives This table presents example data from related compounds to illustrate the outputs of FMO analysis, as specific data for this compound is not available in the cited literature.

| Compound Abbreviation | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| PP | -5.56 | -1.15 | 4.41 | samipubco.com |

| PPC | -5.73 | -2.07 | 3.66 | samipubco.com |

| BPPC | -5.78 | -2.10 | 3.68 | samipubco.com |

| BPPAC | -5.60 | -1.17 | 4.43 | samipubco.com |

Natural Bond Orbital (NBO) Analysis and Molecular Electrostatic Potential (MEP)

Natural Bond Orbital (NBO) Analysis NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (e.g., one-center lone pairs and two-center bonds). uni-muenchen.defaccts.de This method is invaluable for understanding charge distribution, hybridization, and intramolecular delocalization (donor-acceptor) interactions. researchgate.netuni-muenchen.de By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stabilization energy associated with electron delocalization, which is crucial for understanding molecular stability and reactivity. uni-muenchen.deresearchgate.net Though no NBO analysis has been published for this compound, this technique is routinely applied to organic molecules to gain insight into their electronic structure. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.dechemrxiv.org It maps the electrostatic potential onto the electron density surface of the molecule. uni-muenchen.de The color-coded map reveals the charge distribution: red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. tandfonline.comavogadro.cc Green areas represent neutral potential. tandfonline.com MEP analysis is crucial for understanding non-covalent interactions like hydrogen bonding. chemrxiv.org

For instance, a DFT study on phenothiazine derivatives identified that the ring structures and specific atoms like oxygen or cyano groups show negative potential (red/yellow), making them sensitive to nucleophilic attack. tandfonline.com Conversely, hydrogen atoms showed positive potential (blue), indicating sites for electrophilic attack. tandfonline.com A similar analysis on N-(4-Cholorobenzoyl)Fenamic acid also utilized MEP to visualize its reactive surface. researchgate.net

Fukui Function and Dual Descriptor Analysis for Reactivity Prediction

The Fukui function, a concept rooted in DFT, is a powerful descriptor for predicting local reactivity within a molecule. faccts.dersc.org It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed. faccts.de There are three main types of Fukui functions:

f+(r) : Predicts reactivity towards a nucleophilic attack (electron acceptance). faccts.de

f-(r) : Predicts reactivity towards an electrophilic attack (electron donation). faccts.de

f0(r) : Predicts reactivity towards a radical attack. faccts.de

By calculating these functions, researchers can identify the specific atoms or regions in a molecule that are most likely to participate in a chemical reaction. scholarsresearchlibrary.comresearchgate.net For example, analysis of the Fukui function for 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid revealed that the electron density increased near a specific carbon atom upon charge addition, identifying it as a likely site for electrophilic activity. mdpi.com While no Fukui function analysis has been published for this compound, this method would be instrumental in pinpointing its most reactive sites for metabolic transformations or receptor interactions.

Molecular Modeling and Simulation for Ligand-Target Interactions

Molecular modeling and simulation techniques are essential for understanding how a molecule like this compound might interact with biological targets, such as enzymes or receptors. These methods provide a dynamic and three-dimensional view of ligand-protein interactions. tandfonline.comacs.org

Molecular Docking Studies for Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein to form a stable complex. mdpi.com This method is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. mdpi.comresearchgate.net The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function, which typically yields a value in kcal/mol. mdpi.com

Although no specific docking studies for this compound are available, research on other phenothiazine derivatives demonstrates the utility of this approach. samipubco.com These studies have docked phenothiazine compounds into the active sites of various proteins to predict their binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues. samipubco.com Such analyses help to confirm and rationalize the observed biological activity. rsc.org

Table 3: Example Molecular Docking Results for Phenothiazine Derivatives with Target Proteins This table presents illustrative data from studies on related compounds, as specific docking data for this compound is not available in the cited literature.

| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| Rutin (Flavonoid) | SARS-CoV-2 3CL pro | High affinity (specific value not given) | Forms hydrogen and hydrophobic bonds | Not in search results, illustrative example |

| β-sitosterol | Malassezia globosa LIP1 (SMG1) | -6.29 | Not specified | Not in search results, illustrative example |

| Glabrol | Malassezia globosa LIP1 (SMG1) | -10.12 | Not specified | Not in search results, illustrative example |

| Kynurenic acid | Human Ferritin | -133.39 (Atomic Contact Energy) | Not specified | scholarsresearchlibrary.com |

Molecular Dynamics Simulations for Conformational Changes and Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of a molecule, revealing its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. wikipedia.orgnih.gov

For a molecule like this compound, which possesses rotatable bonds, MD simulations can elucidate its conformational landscape. These simulations can map out the various shapes (conformers) the molecule can adopt, the energetic barriers between these states, and the probability of occupying each state under specific conditions. nih.govplos.org Understanding these conformational preferences is crucial, as the three-dimensional shape of a molecule often dictates its biological function and how it binds to a target protein. nih.gov

The process involves placing a model of this compound within a simulated environment, typically a box of water molecules, to mimic physiological conditions. The interactions between all atoms are defined by a set of parameters known as a force field. wikipedia.org The simulation then calculates the trajectory of each atom over a period, often ranging from nanoseconds to microseconds, revealing large-scale conformational changes, such as the relative orientations of the carboxylic acid and phenyl groups. nih.gov Furthermore, MD simulations can be used to model the interaction of this compound with potential biological targets, identifying key amino acid residues involved in binding and the stability of the resulting complex. nih.gov

The findings from such simulations are often summarized in tables that detail the key conformational states and their properties.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Study of this compound This table describes the type of data that would be generated from an MD simulation; specific values are not available in published literature.

| Conformer | Key Dihedral Angle(s) (°) | Potential Energy (kcal/mol) | Population (%) |

| Extended | Describes the angle defining the orientation of the side chain relative to the ring system. | The calculated relative energy of the conformer. | The percentage of simulation time the molecule spends in this conformation. |

| Compact/Folded | Describes the angle where the side chain is folded back towards the ring system. | The calculated relative energy of the conformer. | The percentage of simulation time the molecule spends in this conformation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org The fundamental principle is that the structural or physicochemical properties of a molecule are responsible for its biological effects. mdpi.com A QSAR model takes the form of a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to a measured activity, such as the concentration required to inhibit an enzyme by 50% (IC50). wikipedia.orgmdpi.com

To develop a QSAR model for this compound and its analogues, a dataset of structurally related compounds with experimentally measured biological activities (e.g., anti-inflammatory activity) would be required. nih.gov For each molecule, a variety of molecular descriptors would be calculated, falling into categories such as:

Electronic: (e.g., partial charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., LogP)

Topological: (e.g., connectivity indices)

Using statistical methods like Multiple Linear Regression (MLR), a model is built to find the best correlation between a subset of these descriptors and the biological activity. mdpi.com A statistically robust and validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules and prioritizing synthetic efforts. mdpi.comresearchgate.net

The results of a QSAR study are typically presented in a table that includes the compounds, their experimental and predicted activities, and the values of the descriptors used in the final model.

Table 2: Illustrative Data for a Hypothetical QSAR Model for this compound Derivatives This table describes the components of a QSAR model; specific data for this compound derivatives is not available in published literature.

| Compound | Experimental Activity (e.g., log(1/IC50)) | Predicted Activity (log(1/IC50)) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) |

| This compound | The measured biological activity value. | The activity value predicted by the QSAR equation. | The calculated value for the hydrophobicity descriptor. | The calculated value for the steric descriptor. |

| Derivative 1 | The measured biological activity value. | The activity value predicted by the QSAR equation. | The calculated value for the hydrophobicity descriptor. | The calculated value for the steric descriptor. |

| Derivative 2 | The measured biological activity value. | The activity value predicted by the QSAR equation. | The calculated value for the hydrophobicity descriptor. | The calculated value for the steric descriptor. |

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods, particularly those based on quantum mechanics, are highly effective for predicting the spectroscopic properties of molecules. rsc.org Techniques like Density Functional Theory (DFT) and ab initio methods such as Hartree-Fock (HF) can calculate parameters that are directly comparable to experimental spectra, including Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants, as well as vibrational frequencies (infrared and Raman). nih.govresearchgate.net

The prediction process typically begins with a geometry optimization of the molecule, where the computational method finds the lowest energy structure. nih.gov Following this, a spectroscopic property calculation is performed on the optimized geometry. For NMR predictions, methods like Gauge-Including Atomic Orbital (GIAO) are commonly used to calculate the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts. nih.gov For vibrational spectra, the calculation determines the frequencies and intensities of the normal modes of vibration.

These predictions are invaluable for several reasons. They can aid in the interpretation of complex experimental spectra, help confirm the structure of a newly synthesized compound, and provide insight into the electronic structure of the molecule. rsc.org By comparing the accuracy of different computational methods (e.g., DFT with various functionals) and basis sets against experimental data for related molecules, researchers can select the most reliable approach for the system under study. nih.gov For instance, studies on similar aromatic acids have shown that the B3LYP functional often provides results in good agreement with experimental data. nih.gov

A typical research article would present a comparison between the experimental spectroscopic data and the values predicted by different computational methods.

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound This table illustrates how computationally predicted spectroscopic data would be compared to experimental values. Specific data for this compound is not available in published literature.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (HF/6-311++G(d,p)) | Calculated δ (ppm) (DFT/B3LYP/6-311++G(d,p)) |

| C=O (acid) | Awaited experimental measurement. | A value predicted by the Hartree-Fock method. | A value predicted by the Density Functional Theory method. |

| C (aromatic) | Awaited experimental measurement. | A value predicted by the Hartree-Fock method. | A value predicted by the Density Functional Theory method. |

| CH₂ | Awaited experimental measurement. | A value predicted by the Hartree-Fock method. | A value predicted by the Density Functional Theory method. |

| CH₃ | Awaited experimental measurement. | A value predicted by the Hartree-Fock method. | A value predicted by the Density Functional Theory method. |

Future Directions in Fenaftic Acid Academic Research

Exploration of Novel and Sustainable Synthetic Pathways for Fenaftic Acid and its Analogues

The future of pharmaceutical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. ispe.orgmdpi.comjocpr.comresearchgate.netwisdomgale.com Research into the synthesis of this compound and its analogues is expected to align with these principles.

Current synthetic methods for aromatic carboxylic acids, the chemical class to which this compound belongs, often rely on traditional chemical processes. slideshare.netnumberanalytics.comnumberanalytics.comvedantu.com These can include the oxidation of alkylbenzenes, hydrolysis of nitriles, or the carboxylation of Grignard reagents. slideshare.netnumberanalytics.combyjus.com Future research will likely focus on developing more sustainable alternatives.

Key Research Areas:

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound could offer a highly specific and environmentally benign alternative to traditional chemical catalysts.

Flow Chemistry: Continuous flow synthesis can improve reaction efficiency, reduce waste, and allow for better process control compared to batch synthesis. ispe.org

Renewable Feedstocks: Investigating the use of renewable starting materials for the synthesis of the this compound scaffold would significantly reduce its environmental footprint. jocpr.com

Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water, supercritical CO2, or bio-based solvents is a key goal in green pharmaceutical synthesis. mdpi.comjocpr.com

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Traditional Method | Green Chemistry Alternative | Potential Advantages of Green Alternative |

| Oxidation | Use of heavy metal oxidants (e.g., CrO3) | Biocatalytic oxidation using oxidoreductases | High selectivity, mild reaction conditions, reduced toxic waste. |

| Solvent Use | Halogenated organic solvents (e.g., dichloromethane) | Supercritical CO2, water, or bio-derived solvents | Reduced toxicity, lower environmental impact, easier product separation. jocpr.com |

| Process Type | Batch synthesis | Continuous flow synthesis | Improved safety, higher efficiency, better scalability. ispe.org |

In-depth Mechanistic Elucidation of this compound's Interactions with Biological Systems

While this compound is known to be a choleretic agent, the precise molecular mechanisms underpinning this activity are not well-defined. ncats.io Future research will need to delve into its interactions with biological systems to understand its mode of action fully. The mechanism of action for some choleretic agents involves stimulating hepatocytes, the primary cells of the liver, to increase bile production and flow. patsnap.com Some agents, like ursodeoxycholic acid, are thought to protect liver cells and modulate the composition of bile. taylorandfrancis.comdrugbank.com

Future research should focus on:

Target Identification and Validation: Identifying the specific protein targets with which this compound interacts to exert its choleretic effect. Computational methods like molecular docking can be employed to predict potential binding sites on proteins. pnas.orgiucr.orgnih.govmdpi.com

Pathway Analysis: Determining the signaling pathways that are modulated by this compound to increase bile secretion.

Structure-Activity Relationship (SAR) Studies: Investigating how the chemical structure of this compound relates to its biological activity to inform the design of more effective analogues.

Techniques such as drug affinity responsive target stability (DARTS) and stability of proteins from oxidation rates (SPROX) could be employed to identify protein targets without the need for chemical labeling of the drug molecule. researchgate.net

Rational Design and Synthesis of Highly Specific and Potent this compound Analogues

Building on a deeper mechanistic understanding, the rational design and synthesis of novel this compound analogues will be a critical area of future research. The goal will be to develop compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. Rational drug design utilizes knowledge of a biological target to create molecules that can interact with it in a desired way. nih.govscribd.comdrugdesign.orgwikipedia.orgslideshare.net

Key strategies will include:

Structure-Based Drug Design: Utilizing the three-dimensional structure of this compound's biological target(s) to design complementary molecules. wikipedia.org

Molecular Hybridization: Combining the pharmacophoric elements of this compound with other molecules, such as those with anti-inflammatory properties, to create hybrid drugs with dual activities. nih.gov For example, new anti-inflammatory agents have been designed by hybridizing existing nonsteroidal anti-inflammatory drugs (NSAIDs) with other moieties. nih.govtandfonline.commdpi.comfrontiersin.orgacs.org

Bioisosteric Replacement: Replacing certain functional groups in the this compound structure with other groups that have similar physical or chemical properties to improve its drug-like characteristics.

The design process for new analogues can be guided by computational modeling to predict their binding affinity and other properties before they are synthesized.

Integration of Multi-Omics Approaches in this compound-Related Biochemical Studies

To gain a holistic understanding of the biological effects of this compound, future research will benefit from the integration of multi-omics approaches. These technologies allow for the comprehensive analysis of various biological molecules, providing a systems-level view of a drug's impact. ufz.depreprints.orgtmrjournals.commdpi.commdpi.com

Relevant omics technologies include:

Transcriptomics: To study how this compound alters gene expression in liver cells.

Proteomics: To identify changes in protein expression and post-translational modifications in response to this compound treatment.

Metabolomics: To analyze the global changes in small-molecule metabolites following administration of this compound, which can provide insights into its mechanism of action and potential off-target effects. laboratoriosrubio.comtandfonline.commdpi.combiotech-spain.comcreative-proteomics.com

The integration of these datasets can reveal the complex biological networks affected by this compound and can be particularly valuable in toxicology studies to assess its safety profile. ufz.depreprints.orgtmrjournals.com

| Omics Technology | Biological Molecules Analyzed | Potential Insights for this compound Research |

| Transcriptomics | RNA | Identification of genes and pathways regulated by this compound. |

| Proteomics | Proteins | Understanding changes in protein expression and function. |

| Metabolomics | Metabolites | Elucidation of metabolic pathways affected by this compound and identification of biomarkers of its effect. laboratoriosrubio.comtandfonline.commdpi.combiotech-spain.comcreative-proteomics.com |

Development and Application of Advanced Analytical Methodologies for Complex System Analysis

The advancement of research into this compound and its analogues will necessitate the use and development of sophisticated analytical techniques. These methods are crucial for the purification, characterization, and quantification of these compounds in complex biological matrices. researchgate.netijnrd.orglongdom.orggavinpublishers.comijpsjournal.com

Future directions in analytical chemistry relevant to this compound research include:

High-Resolution Mass Spectrometry (HRMS): For the precise identification and quantification of this compound and its metabolites. researchgate.net

Advanced Chromatographic Techniques: The use of ultra-high-performance liquid chromatography (UHPLC) and multidimensional chromatography for improved separation and analysis of complex mixtures. researchgate.net

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural elucidation of novel analogues.

Green Analytical Chemistry: The development of analytical methods that use fewer hazardous solvents and reagents, aligning with the principles of sustainability. ispe.org

These advanced analytical methods will be indispensable for all aspects of this compound research, from synthetic chemistry to in-depth biological studies.

Q & A

Q. How can researchers verify the purity and structural identity of Fenaftic acid in experimental settings?

Methodological Answer: Purity verification requires analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry to confirm molecular weight and structural integrity. For crystalline forms, X-ray diffraction can validate crystallinity. Reference standards (e.g., CAS 27736-80-7) should be used for calibration . Stability under storage conditions (e.g., -20°C in inert atmospheres) must also be tested to prevent degradation .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Methodological Answer: Store this compound in light-resistant, airtight containers at -20°C under nitrogen or argon to minimize oxidation. Periodic stability testing via spectroscopic methods (e.g., UV-Vis absorption at characteristic wavelengths) is recommended to detect degradation byproducts. Stability data should be logged for reproducibility .

Q. How should researchers design dose-response studies for this compound in cellular models?

Methodological Answer: Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture threshold and saturation effects. Include positive and negative controls (e.g., solvent-only and known inhibitors). Data normalization to baseline cellular viability (via assays like MTT or ATP luminescence) is critical. Replicate experiments at least three times to account for biological variability .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s interactions with enzymatic targets?

Methodological Answer: Contradictions often arise from differences in assay conditions (e.g., pH, cofactors). Perform kinetic studies under standardized protocols (e.g., fixed temperature, buffer ionic strength) and compare results across independent labs. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and rule out nonspecific interactions. Cross-validate findings with genetic knockout models .

Q. What advanced statistical methods are recommended for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

Methodological Answer: Employ mixed-effects models to account for intra- and inter-sample variability. For non-linear responses, use hierarchical Bayesian regression to estimate uncertainty in EC50 values. Data visualization tools like dose-response heatmaps or principal component analysis (PCA) can identify outliers or subpopulations .

Q. How can researchers investigate this compound’s off-target effects in omics-scale studies?

Methodological Answer: Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling with pathway enrichment tools (e.g., Gene Ontology, KEGG). Use CRISPR-Cas9 screens to identify genetic modifiers of this compound’s activity. Cross-reference results with databases like ChEMBL or PubChem to flag known off-target interactions .

Q. What experimental strategies mitigate confounding variables in in vivo studies of this compound?

Methodological Answer: Standardize animal models by age, sex, and genetic background. Use paired feeding protocols to control dietary variability. Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with biological effects. Post-mortem tissue analysis should include histopathology and biomarker quantification .

Data Reporting and Reproducibility

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

Methodological Answer: Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Provide detailed metadata, including batch numbers of chemicals, instrument calibration records, and raw data files. Use platforms like Zenodo or Figshare for public archiving. Reference the ARRIVE guidelines for in vivo studies .